molecular formula C24H25N3O2S B1235486 1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No. B1235486
M. Wt: 419.5 g/mol
InChI Key: LGPSGVUVTSJALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Reaction Analysis Research on the synthesis and reaction mechanisms of related furan and thiourea derivatives has been conducted. This includes studies on brominated benzolactone/lactam reactions with thiourea, leading to insights into unique coupling reactions and ring transformations (Kammel et al., 2015).

Pharmacological Activity Studies The synthesis of aromatic retinoic acid analogs, which include furanyl and thiourea components, has been explored for their potential chemopreventive properties in the treatment of various diseases such as epithelial cancer, psoriasis, and cystic acne (Dawson et al., 1983).

Antimicrobial and Antifungal Activities Studies have been conducted on novel furanyl and thiourea compounds for their potential antibacterial and antifungal properties. This includes the synthesis and evaluation of derivatives for their effectiveness against various microbial strains (Günay et al., 1999).

Molecular Docking and DNA Binding Studies Research on thiourea derivatives, such as 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, includes molecular docking, DNA binding, cytotoxicity, and density functional theory (DFT) studies. These studies provide insights into the interaction of these compounds with biological targets, which is crucial for drug development (Mushtaque et al., 2016).

Synthesis and Evaluation of Radiolabeled Compounds There has been research on the synthesis and evaluation of radiolabeled glutaminyl cyclase inhibitors, which include thiourea derivatives. Such studies are essential in the development of diagnostic tools for diseases like Alzheimer's (Brooks et al., 2015).

properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C24H25N3O2S/c1-17-21(22-10-3-4-11-23(22)25-17)12-13-27(16-20-9-6-14-29-20)24(30)26-18-7-5-8-19(15-18)28-2/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,30)

InChI Key

LGPSGVUVTSJALL-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
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1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
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1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
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1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Reactant of Route 5
1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Reactant of Route 6
1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

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